molecular formula C10H7NO3S B6282178 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid CAS No. 734497-99-5

2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid

Cat. No.: B6282178
CAS No.: 734497-99-5
M. Wt: 221.23 g/mol
InChI Key: WAYRLQOFJVUVCD-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid is a synthetic organic compound with the molecular formula C10H7NO3S It is characterized by a benzothiazine ring system fused with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid typically involves the following steps:

    Formation of the Benzothiazine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenethiol, with an appropriate carbonyl compound under acidic or basic conditions to form the benzothiazine ring.

    Introduction of the Acetic Acid Moiety: The benzothiazine intermediate is then reacted with a halogenated acetic acid derivative, such as bromoacetic acid, under basic conditions to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzothiazine ring system can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the acetic acid moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]propanoic acid
  • 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]butanoic acid

Uniqueness

Compared to similar compounds, 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid is unique due to its specific acetic acid moiety, which can influence its reactivity and binding properties. This structural feature may enhance its potential as a pharmacophore and its versatility in synthetic applications.

Properties

CAS No.

734497-99-5

Molecular Formula

C10H7NO3S

Molecular Weight

221.23 g/mol

IUPAC Name

(2E)-2-(3-oxo-4H-1,4-benzothiazin-2-ylidene)acetic acid

InChI

InChI=1S/C10H7NO3S/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)15-8/h1-5H,(H,11,14)(H,12,13)/b8-5+

InChI Key

WAYRLQOFJVUVCD-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)/C(=C\C(=O)O)/S2

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=CC(=O)O)S2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.